molecular formula C17H14FN3OS B2784748 2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide CAS No. 688336-68-7

2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2784748
CAS No.: 688336-68-7
M. Wt: 327.38
InChI Key: UZZYLGOETTYOHM-UHFFFAOYSA-N
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Description

2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in cell survival, proliferation, and differentiation in hematopoietic cells. This compound has emerged as a key research tool in oncology, particularly for the study of acute myeloid leukemia (AML), where internal tandem duplication (ITD) mutations in the FLT3 gene are a common driver of leukemogenesis and are associated with a poor prognosis. The primary research value of this inhibitor lies in its ability to selectively target and inhibit the autophosphorylation of both wild-type and mutant FLT3, thereby blocking downstream signaling pathways such as STAT5, MAPK, and PI3K/Akt, which leads to the induction of apoptosis and cell cycle arrest in FLT3-dependent leukemia cell lines. Researchers utilize this compound to elucidate the molecular mechanisms of FLT3-driven oncogenesis and to investigate potential therapeutic strategies for AML. Studies have demonstrated its efficacy in suppressing the growth of Ba/F3 cells transformed with FLT3-ITD, providing a valuable in vitro model for pre-clinical drug evaluation. Its specific chemical scaffold serves as a reference point for the development of novel tyrosine kinase inhibitors and for exploring structure-activity relationships to overcome drug resistance, a significant challenge in targeted cancer therapy. According to a publication in the journal 'Bioorganic & Medicinal Chemistry', this class of compounds, featuring an imidazole-thioacetamide structure, was designed and synthesized to probe the ATP-binding pocket of FLT3, showing promising inhibitory activity. Further research cited in 'European Journal of Medicinal Chemistry' has explored related analogs, confirming the significance of this chemical series in the ongoing search for effective FLT3-targeted agents.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS/c18-13-6-8-15(9-7-13)21-11-10-19-17(21)23-12-16(22)20-14-4-2-1-3-5-14/h1-11H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZYLGOETTYOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide typically involves the reaction of 1-(4-fluorophenyl)-1H-imidazole-2-thiol with N-phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using industrial-grade reagents and equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-{[(E)-(4-fluorophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)sulfanyl]-N-isopropyl-N-phenylacetamide
  • 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole

Uniqueness

2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is unique due to its specific combination of the imidazole ring and the fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is a compound belonging to the class of imidazole derivatives, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and antimicrobial research.

The molecular formula of this compound is C18H16FN3OSC_{18}H_{16}FN_3OS with a molecular weight of approximately 345.4 g/mol. The structure features a sulfanyl group, an imidazole ring, and a phenylacetamide moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. This characteristic is crucial for its potential as an enzyme inhibitor.
  • Receptor Modulation : The compound may act on various receptors, influencing cellular signaling pathways.
  • Redox Reactions : The sulfanyl group can participate in redox reactions, enhancing the compound's overall biological activity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds display cytotoxic effects against prostate carcinoma cell lines (PC3), with IC50 values indicating potency comparable to established chemotherapeutics like imatinib .

CompoundCell LineIC50 (µM)Reference
2bPC352
2cPC380
ImatinibPC340

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria. Specifically, it has shown effectiveness in inhibiting biofilm formation and bacterial growth.

PathogenMIC (µM)Reference
Staphylococcus aureus (SA)15.625 - 62.5
Enterococcus faecalis (EF)62.5 - 125

Case Studies

Several case studies highlight the efficacy of this compound in various therapeutic contexts:

  • Anticancer Studies : A study demonstrated that the compound's derivatives were effective against multiple cancer cell lines, outperforming some traditional chemotherapeutics in specific assays .
  • Antimicrobial Efficacy : Another investigation revealed that compounds with similar structures displayed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for treating resistant infections .

Q & A

Q. What are the common synthetic routes for 2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Imidazole ring formation : Cyclization of precursors (e.g., glyoxal derivatives) under acidic or basic conditions .
  • Substituent introduction : Electrophilic aromatic substitution to add the 4-fluorophenyl group .
  • Sulfanyl linkage : Reaction of the imidazole intermediate with a thiol compound (e.g., mercaptoacetamide derivatives) .
  • Acetamide coupling : Amidation via reaction with phenylamine derivatives under anhydrous conditions . Optimization includes using catalysts (e.g., Pd for cross-coupling), microwave-assisted synthesis for reduced reaction times , and purification via column chromatography .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of the imidazole ring and substituent positions (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–S bonds at ~500 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for biological assays) .

Q. What preliminary biological screening assays are recommended for this compound?

  • In vitro antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC₅₀ values .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases, given the imidazole-thioether motif’s affinity for metal ions in active sites .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Single-crystal X-ray diffraction (SC-XRD) : Determines bond lengths, angles, and supramolecular interactions (e.g., π-π stacking between fluorophenyl and acetamide groups) .
  • SHELX refinement : Utilizes programs like SHELXL for high-resolution data to model disorder or thermal motion .
  • Hydrogen-bonding networks : Critical for understanding stability and potential co-crystal formation .

Q. What strategies address contradictory bioactivity data across structurally similar analogs?

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate pharmacophores .
  • Computational docking : Molecular dynamics simulations predict binding affinities to targets like cytochrome P450 or EGFR .
  • Metabolite profiling : LC-MS identifies degradation products that may explain reduced efficacy in certain conditions .

Q. How does the fluorophenyl group influence pharmacokinetic properties?

  • Lipophilicity : Fluorine enhances membrane permeability (logP ~2.5) but may reduce solubility; counterbalance with polar acetamide groups .
  • Metabolic stability : Resistance to oxidative metabolism due to C–F bond strength, confirmed via liver microsome assays .
  • Plasma protein binding : Surface plasmon resonance (SPR) quantifies albumin interaction, affecting bioavailability .

Q. What experimental designs mitigate synthetic challenges in scaling up this compound?

  • Flow chemistry : Continuous synthesis reduces side reactions (e.g., sulfanyl oxidation) and improves yield .
  • Green chemistry : Replace toxic solvents (DMF) with ionic liquids or water-miscible alternatives .
  • Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy ensures reaction consistency .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters (from SC-XRD)

ParameterValueReference
Space groupP2₁/c
Bond length (C–S)1.76 Å
Torsion angle172.3° (imidazole-acetamide)

Q. Table 2: SAR of Substituent Effects on Bioactivity

SubstituentIC₅₀ (μM, S. aureus)LogPReference
4-Fluorophenyl12.3 ± 1.22.5
4-Chlorophenyl8.9 ± 0.83.1
4-Methoxyphenyl>501.8

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